molecular formula C7H8O3 B13556954 3-Oxobicyclo[3.1.0]hexane-6-carboxylicacid

3-Oxobicyclo[3.1.0]hexane-6-carboxylicacid

Cat. No.: B13556954
M. Wt: 140.14 g/mol
InChI Key: XNFISOZAPJMQNW-UHFFFAOYSA-N
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Description

3-Oxobicyclo[310]hexane-6-carboxylic acid is a bicyclic compound with the molecular formula C6H8O3 It is characterized by a unique structure that includes a three-membered ring fused to a six-membered ring, with a carboxylic acid functional group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxobicyclo[3.1.0]hexane-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate using a dirhodium(II) catalyst. This reaction can be conducted under low catalyst loadings and specific hydrolysis conditions to yield either the exo- or endo-isomers of the compound .

Industrial Production Methods

The use of flow chemistry techniques to generate diazo compounds has also been explored to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Oxobicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylate derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

3-Oxobicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Oxobicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include metabolic processes, signal transduction, and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Oxobicyclo[3.1.0]hexane-6-carboxylic acid include:

Uniqueness

What sets 3-Oxobicyclo[3.1.0]hexane-6-carboxylic acid apart from these similar compounds is its specific structural configuration and the presence of the oxo group. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications .

Properties

IUPAC Name

3-oxobicyclo[3.1.0]hexane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-3-1-4-5(2-3)6(4)7(9)10/h4-6H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFISOZAPJMQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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